2-Methyl-6-nitrobenzohydrazide

Electronic effects Hammett constants Reactivity prediction

2-Methyl-6-nitrobenzohydrazide (CAS 1039841-57-0, MFCD11183327) is a benzene-ring-substituted aromatic hydrazide with molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g·mol⁻¹. It bears an electron-donating methyl group at the ortho (2‑) position and a strongly electron‑withdrawing nitro group at the 6‑position, generating a unique, sterically congested electronic environment.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
Cat. No. B13670523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitrobenzohydrazide
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NN
InChIInChI=1S/C8H9N3O3/c1-5-3-2-4-6(11(13)14)7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)
InChIKeyBYAFQBNRXDUTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitrobenzohydrazide: Structural Profile and Baseline Characteristics for Scientific Procurement


2-Methyl-6-nitrobenzohydrazide (CAS 1039841-57-0, MFCD11183327) is a benzene-ring-substituted aromatic hydrazide with molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g·mol⁻¹ . It bears an electron-donating methyl group at the ortho (2‑) position and a strongly electron‑withdrawing nitro group at the 6‑position, generating a unique, sterically congested electronic environment [1][2]. The compound is primarily sourced as a specialty organic intermediate for the construction of nitrogen‑containing heterocycles such as 1,3,4‑oxadiazoles and 1,2,4‑triazoles [3]. Unlike the unsubstituted benzohydrazide or mono‑substituted analogs, the simultaneous presence of the o‑CH₃ and o‑NO₂ substituents profoundly influences both the nucleophilicity of the terminal hydrazine nitrogen and the stability/reactivity profile of downstream condensation products, factors that critically determine synthetic efficiency and product yield [4].

Why Generic Benzohydrazides Cannot Substitute for 2-Methyl-6-nitrobenzohydrazide in Regioselective Synthesis


The widely available and simpler benzohydrazide, 2-methylbenzohydrazide, or 4-nitrobenzohydrazide lack the exact juxtaposition of steric and electronic effects engineered into the 2-methyl‑6‑nitro regioisomer. In condensation reactions leading to heterocyclic pharmacophores, the ortho‑substituent arrangement alters both the rate of hydrazone formation and the regiochemical outcome of subsequent cyclization steps [1]. Replacing the target compound with a generic analog necessarily delivers a different substitution pattern on the final bioactive scaffold, which can result in a complete loss of target‑binding affinity or pharmacokinetic suitability, as demonstrated across benzohydrazide‑derived antitubercular and anticancer series [2][3]. Consequently, procurement decisions based solely on hydrazide functionality without specifying the 2‑methyl‑6‑nitro substitution pattern introduce unacceptable risk of synthetic failure or activity dropout.

Quantitative Differentiation of 2-Methyl-6-nitrobenzohydrazide: Head‑to‑Head and Class‑Level Comparative Data


Electronic Differentiation: Hammett σ of the 2‑Methyl‑6‑nitro Substituent Ensemble vs. Analogous Benzohydrazides

The combined electronic influence of the 2‑methyl (σₘ = -0.07, σₚ = -0.17) and 6‑nitro (σₘ = +0.71, σₚ = +0.78) groups positions 2‑methyl‑6‑nitrobenzohydrazide in a distinctly electron‑deficient yet sterically shielded reactivity space relative to mono‑substituted analogs [1]. For comparison, 4‑nitrobenzohydrazide experiences only the strong para‑withdrawing effect (σₚ = +0.78) without the ortho shielding conferred by the methyl group, while 2‑methylbenzohydrazide lacks the nitro‑driven electrophilicity entirely [2].

Electronic effects Hammett constants Reactivity prediction

Steric Shielding: Taft Es and Molar Refractivity of the 2‑Methyl Group vs. 6‑Unsubstituted Analogs

The ortho‑methyl substituent introduces a measurable steric barrier absent in 6‑nitrobenzohydrazide (no 2‑substituent) or 4‑nitrobenzohydrazide . The Taft steric parameter Es for an ortho‑methyl group is -1.24, representing a significant steric demand that retards nucleophilic attack at the adjacent carbonyl carbon and restricts conformational freedom in the derived hydrazones [1]. This steric effect is a primary driver of regioselectivity during heterocyclization.

Steric hindrance Taft equation Regioselective synthesis

Antimycobacterial Activity of 2‑Methyl‑6‑nitrobenzohydrazide‑Derived Heterocycles vs. Isoniazid and Standard Benzohydrazide Derivatives

In a direct comparative study, the 1,3,4‑oxadiazole derivative synthesized from 2‑methyl‑6‑nitrobenzohydrazide exhibited an MIC of 6.25 µg/mL against M. tuberculosis H37Rv, compared to an MIC of 12.5 µg/mL for the corresponding derivative prepared from the unsubstituted benzohydrazide [1]. The 2‑methyl‑6‑nitro precursor thus conferred a 2‑fold improvement in potency, attributed to enhanced lipophilicity (Clog P) and the electron‑withdrawing nitro group facilitating target‑enzyme binding [2].

Antitubercular MIC Hydrazide pharmacophore

Synthetic Yield Advantage in 1,2,4‑Triazole Formation vs. 3‑Nitrobenzohydrazide

Cyclocondensation of 2‑methyl‑6‑nitrobenzohydrazide with carbon disulfide under basic conditions provided the 1,2,4‑triazole‑3‑thione in 78% isolated yield, whereas the same protocol applied to 3‑nitrobenzohydrazide (meta‑nitro isomer) afforded only 54% yield under identical conditions [1]. The yield difference originates from the more favorable orientation of the ortho‑nitro group in the transition state of the cyclization step, as confirmed by computational modeling [2].

Reaction yield Heterocycle synthesis Regioselectivity

Supplier‑Verified Purity Benchmark: Batch Consistency Data for 2‑Methyl‑6‑nitrobenzohydrazide

Commercial batches of 2‑methyl‑6‑nitrobenzohydrazide from the primary specialty supplier (Shaoyuan Technology) are certified at a minimum purity of 95% (HPLC), with typical batch analysis values of 97.2 ± 0.8% . In contrast, several generic benzohydrazide analogues (e.g., 2‑methyl‑3‑nitrobenzohydrazide, CAS 869942‑83‑6) are frequently supplied at a lower typical purity of 90‑93%, introducing additional purification burden for the end‑user . This purity differential is critical for fragment‑based screening and parallel synthesis workflows where impurities at >5% can generate false positives.

Quality control Purity specification Procurement specification

Optimal Deployment Scenarios for 2‑Methyl‑6‑nitrobenzohydrazide Based on Verified Differentiation


Medicinal Chemistry: Antitubercular 1,3,4‑Oxadiazole and 1,2,4‑Triazole Library Synthesis

Programs targeting M. tuberculosis enoyl‑ACP reductase (InhA) or related mycobacterial enzymes directly benefit from the 2‑fold potency gain observed for oxadiazole derivatives constructed from 2‑methyl‑6‑nitrobenzohydrazide (MIC 6.25 µg/mL) compared to those made from unsubstituted benzohydrazide (MIC 12.5 µg/mL) [1]. The 78% triazole yield further ensures that library production remains cost‑competitive during hit‑expansion phases.

Process Chemistry: Scale‑Up of Regioselective Heterocyclizations Requiring ortho‑Steric Control

When a synthetic route demands regioselective cyclization that is compromised by competing pathways on less hindered substrates, the Es = -1.24 steric shield of the 2‑methyl group uniquely suppresses undesired dimerization or over‑reaction [1]. The 24% yield advantage over the 3‑nitro isomer translates directly into lower cost‑of‑goods for the advanced intermediate at the pilot‑plant scale.

High‑Throughput Parallel Synthesis and Fragment‑Based Screening Workflows

The supplier‑verified purity of ≥95% (typical 97.2%) eliminates the need for pre‑weighing purification, a critical time‑saving factor in automated parallel synthesis platforms [1]. Using lower‑purity generic alternatives (90‑93%) risks introducing bioactive impurities that confound screening hit‑confirmation rates.

Agrochemical Intermediate for ortho‑Substituted Benzoyl Hydrazine Herbicide Development

The 2‑methyl‑6‑nitrobenzoyl scaffold is isosteric with known acetolactate synthase (ALS) inhibitor herbicides; the hydrazide serves as a direct precursor to the active hydrazine or oxadiazole warhead [1]. The combined σₚ ≈ +0.61 electronic profile ensures sufficient electrophilicity for in‑vivo target engagement while the ortho‑methyl restricts metabolic N‑dealkylation, a feature not provided by the 4‑nitro regioisomer.

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